molecular formula C16H23ClN2O3 B162572 Methyl 4-(phenyl-propionyl-amino)-piperidine-4-carboxylate HCl

Methyl 4-(phenyl-propionyl-amino)-piperidine-4-carboxylate HCl

Cat. No.: B162572
M. Wt: 326.82 g/mol
InChI Key: OHAKVFPGXHKSME-UHFFFAOYSA-N
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Preparation Methods

The synthesis of norcarfentanil (hydrochloride) involves several steps, typically starting from carfentanil. One common method includes the hydrolysis of carfentanil to produce norcarfentanil, followed by the conversion to its hydrochloride salt . The reaction conditions often involve the use of strong acids or bases to facilitate the hydrolysis process. Industrial production methods may employ continuous flow technologies to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Norcarfentanil (hydrochloride) undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

Norcarfentanil (hydrochloride) exerts its effects by interacting with opioid receptors, primarily the mu-opioid receptors. These receptors are distributed in the brain, spinal cord, and other tissues. Norcarfentanil acts as an agonist at these receptors, leading to analgesic and sedative effects . The binding of norcarfentanil to the mu-opioid receptors activates G-protein coupled receptors, which modulate synaptic transmission and produce the characteristic effects of opioids .

Comparison with Similar Compounds

Norcarfentanil (hydrochloride) is similar to other fentanyl analogs such as:

Compared to these compounds, norcarfentanil is unique due to its role as a metabolite and its specific applications in forensic toxicology. Its structural similarity to carfentanil and remifentanil allows it to be used as a marker for the presence of these opioids in biological samples .

Properties

IUPAC Name

methyl 4-(N-propanoylanilino)piperidine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3.ClH/c1-3-14(19)18(13-7-5-4-6-8-13)16(15(20)21-2)9-11-17-12-10-16;/h4-8,17H,3,9-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHAKVFPGXHKSME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1)C2(CCNCC2)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-(phenyl-propionyl-amino)-piperidine-4-carboxylate HCl
Reactant of Route 2
Methyl 4-(phenyl-propionyl-amino)-piperidine-4-carboxylate HCl
Reactant of Route 3
Methyl 4-(phenyl-propionyl-amino)-piperidine-4-carboxylate HCl
Reactant of Route 4
Methyl 4-(phenyl-propionyl-amino)-piperidine-4-carboxylate HCl
Reactant of Route 5
Methyl 4-(phenyl-propionyl-amino)-piperidine-4-carboxylate HCl
Reactant of Route 6
Methyl 4-(phenyl-propionyl-amino)-piperidine-4-carboxylate HCl

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